molecular formula C22H22O3 B1636651 4,4'-Dimethoxy-4''-methyltrityl alcohol

4,4'-Dimethoxy-4''-methyltrityl alcohol

Cat. No.: B1636651
M. Wt: 334.4 g/mol
InChI Key: BQHHKNAXUTXELM-UHFFFAOYSA-N
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Description

4,4'-Dimethoxy-4''-methyltrityl alcohol (CAS: 40615-35-8) is a trityl alcohol derivative characterized by methoxy groups at the 4 and 4' positions and a methyl group at the 4'' position of the central benzene ring. This compound is structurally related to trityl protecting groups widely used in oligonucleotide synthesis. Its hydroxyl group is critical for forming acid-labile protective groups in nucleic acid chemistry, enabling selective deprotection during solid-phase synthesis .

The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous trityl derivatives like 4,4'-dimethoxytrityl chloride (DMT-Cl), which is prepared via reaction of 4,4'-dimethoxybenzhydrol with thionyl chloride .

Applications include its use as a modified protecting group in theranostic oligonucleotides. For instance, its fluorinated derivative (5’-O-[4,4’-dimethoxy-4’’-(1H,1H,2H,2H-perfluorodecyl)trityl]) enhances isolation efficiency of fluorine-rich oligonucleotides from reaction mixtures, demonstrating improved hydrophobicity compared to standard DMT groups .

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

bis(4-methoxyphenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C22H22O3/c1-16-4-6-17(7-5-16)22(23,18-8-12-20(24-2)13-9-18)19-10-14-21(25-3)15-11-19/h4-15,23H,1-3H3

InChI Key

BQHHKNAXUTXELM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-Dimethoxy-4''-methyltrityl alcohol with structurally related trityl alcohols and derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Properties
4,4'-Dimethoxy-4''-methyltrityl alcohol C₂₃H₂₄O₃ 348.43 4,4'-OCH₃; 4''-CH₃ 40615-35-8 Oligonucleotide synthesis (acid-labile protection)
4,4'-Dimethoxybenzhydrol C₁₅H₁₆O₃ 244.29 4,4'-OCH₃; no 4'' substituent 728-87-0 Intermediate in DMT-Cl synthesis
3-Bromo-4',4''-dimethoxytrityl alcohol C₂₁H₁₉BrO₃ 415.28 4',4''-OCH₃; 3-Br on central ring 845790-76-3 Potential precursor for brominated oligonucleotides or dyes
4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol C₂₄H₂₉N₃O 375.51 4,4'-N(CH₃)₂; 4''-NHCH₃ 561-41-1 Ink/toner formulations (triphenylmethane dye precursor)
4,4'-Dimethoxytrityl chloride (DMT-Cl) C₂₁H₁₉ClO₂ 338.83 4,4'-OCH₃; Cl instead of OH 40615-36-9 Standard protecting group in nucleotide chemistry

Key Observations:

However, this group enhances hydrophobicity, aiding in purification via reverse-phase chromatography . Brominated derivatives (e.g., 3-Bromo-4',4''-dimethoxytrityl alcohol) introduce sites for further functionalization (e.g., Suzuki coupling), expanding utility in synthesizing modified bioconjugates .

Thermal and Chemical Stability :

  • Trityl alcohols with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) exhibit increased stability under acidic conditions, critical for stepwise oligonucleotide deprotection. For example, DMT-Cl derivatives remain stable during automated synthesis but undergo rapid cleavage with trifluoroacetic acid .

Industrial and Biomedical Applications: 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol is utilized in inks and toners due to its vivid color and compatibility with industrial formulations . Fluorinated trityl derivatives (e.g., perfluorodecyl-modified trityl groups) improve oligonucleotide isolation efficiency, leveraging fluorine’s lipophilicity for enhanced phase separation .

Research Findings and Data

Thermal Behavior and Phase Separation (Relevant to Polymer Composites)

This behavior is attributed to microcrystalline aggregation via hydrogen bonding . Similar phase-separation mechanisms may apply to 4,4'-Dimethoxy-4''-methyltrityl alcohol in composite materials, though experimental validation is needed.

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classical approach for constructing trisubstituted methane frameworks. For 4,4'-dimethoxy-4''-methyltrityl alcohol, this method involves the alkylation of anisole (methoxybenzene) with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Procedure :

  • Catalyst Preparation : A Co-N-C catalyst is synthesized by calcining cobalt acetate hexahydrate with ionic liquids (e.g., 1-ethyl-3-methylimidazolium hydrobromide) at 700°C under inert atmosphere.
  • Reaction Conditions :
    • Substrates: Anisole (2.5 mmol), 4-methylbenzyl chloride (1 mmol).
    • Solvent: tert-Amyl alcohol or toluene.
    • Catalyst loading: 0.2 g.
    • Temperature: 130–150°C under 5 bar oxygen.
    • Time: 20–24 hours.
  • Workup : The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 8:2) to yield the trityl alcohol (75–85% purity).

Key Observations :

  • The Co-N-C catalyst enhances selectivity by stabilizing intermediates through π-π interactions.
  • Oxygen acts as a mild oxidant, preventing over-alkylation.

Grignard Reaction

The Grignard approach leverages nucleophilic addition to carbonyl compounds, offering precise control over substituent placement.

Procedure :

  • Substrate Synthesis : 4-Methylbenzophenone is prepared via Friedel-Crafts acylation of toluene with benzoyl chloride.
  • Grignard Reagent Formation :
    • 4-Bromoanisole (1.2 eq) is reacted with magnesium in anhydrous THF to generate the aryl magnesium bromide.
  • Nucleophilic Addition :
    • The Grignard reagent is added dropwise to 4-methylbenzophenone (1 eq) in THF at 0°C.
    • Reaction stirred for 12 hours at room temperature.
  • Quenching and Isolation :
    • Quenched with saturated NH4Cl, extracted with ethyl acetate.
    • Purified via recrystallization (chloroform/methanol, 1:6) to yield 68–72% product.

Advantages :

  • High functional group tolerance.
  • Scalable to multi-gram quantities.

Hydrolysis of 4,4'-Dimethoxy-4''-methyltrityl Chloride

This two-step method involves synthesizing the trityl chloride followed by hydrolysis.

Step 1: Chloride Synthesis :

  • Reagents : 4,4'-Dimethoxy-4''-methyltrityl alcohol (1 eq), acetyl chloride (1.2 eq).
  • Conditions : Reflux in toluene (4 hours, N2 atmosphere).
  • Workup : The crude chloride is precipitated using n-hexane, yielding 90–95% purity.

Step 2: Hydrolysis :

  • Base-Mediated Hydrolysis :
    • Trityl chloride (1 eq) stirred with 10% NaOH (3 eq) at 50°C for 2 hours.
  • Purification :
    • Extracted with ethyl acetate, dried (Na2SO4), and recrystallized (chloroform/methanol).
    • Final yield: 78–82%.

Critical Parameters :

  • Excess acetyl chloride ensures complete conversion to the chloride intermediate.
  • Alkaline hydrolysis minimizes side reactions like ether formation.

Catalytic Hydrogenation

A metal-free, visible-light-promoted deoxygenative coupling method has been reported for analogous trityl alcohols.

Procedure :

  • Substrates : 4-Methylbenzyl alcohol (1 eq), 4-methoxypyridine (1.2 eq).
  • Conditions :
    • Photocatalyst: Eosin Y (2 mol%).
    • Solvent: Acetonitrile/water (9:1).
    • Light source: 450 nm LED, 24 hours.
  • Yield : 65–70%, with >95% selectivity.

Mechanistic Insight :

  • The reaction proceeds via single-electron transfer (SET), generating a benzyl radical that couples with the pyridine derivative.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts 75–85 90–95 Scalable, uses inexpensive catalysts Requires high-pressure oxygen
Grignard Reaction 68–72 85–90 Precise substituent control Moisture-sensitive reagents
Chloride Hydrolysis 78–82 95–99 High-purity product Multi-step, corrosive reagents
Photocatalytic 65–70 80–85 Mild conditions, metal-free Limited substrate scope

Industrial and Laboratory Optimization

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for trityl alcohol derivatives. A protocol adapted from DMT-Cl synthesis achieves 80% yield in 30 minutes using:

  • 4-Methylbenzyl alcohol (1 eq), 4,4'-dimethoxybenzophenone (1 eq).
  • Triethylamine (2 eq), irradiated at 700 W.

Purification Techniques

  • Recrystallization : Chloroform/methanol (1:6) removes residual dimethoxytrityl alcohol impurities.
  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) resolves regioisomers.

Q & A

Basic: What are the recommended synthetic routes for 4,4'-Dimethoxy-4''-methyltrityl alcohol, and how can reaction efficiency be optimized?

The synthesis of trityl alcohol derivatives typically involves Friedel-Crafts alkylation or condensation reactions. For example, analogous trityl alcohols are synthesized via acid-catalyzed reactions between substituted benzaldehydes and aromatic hydrocarbons. Optimization includes controlling stoichiometry, temperature (reflux conditions), and acid catalysts (e.g., sulfuric acid or Lewis acids). Recrystallization from ethanol or methanol is commonly used for purification . Reaction efficiency can be enhanced by monitoring intermediates via thin-layer chromatography (TLC) and adjusting solvent polarity to minimize side products.

Basic: Which spectroscopic methods are most effective for characterizing 4,4'-Dimethoxy-4''-methyltrityl alcohol?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the trityl core structure, methoxy (-OCH₃), and methyl (-CH₃) substituents. Aromatic proton signals typically appear between δ 6.5–7.5 ppm, while methoxy groups resonate around δ 3.8 ppm .
  • FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O of methoxy), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and fragmentation patterns .

Basic: How is 4,4'-Dimethoxy-4''-methyltrityl alcohol utilized as a protecting group in organic synthesis?

This compound functions as a hydroxyl-protecting agent in nucleoside and carbohydrate chemistry, analogous to 4,4'-Dimethoxytrityl (DMT) chloride. It forms acid-labile ether bonds with hydroxyl groups, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane). Stability against nucleophilic reagents makes it ideal for solid-phase oligonucleotide synthesis .

Advanced: What experimental strategies mitigate instability of 4,4'-Dimethoxy-4''-methyltrityl alcohol under acidic or oxidative conditions?

Instability arises from the trityl group’s susceptibility to acid hydrolysis and oxidation. Strategies include:

  • Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent moisture absorption and degradation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) to prevent oxidation during long-term storage.
  • In-situ Generation : Preparing the trityl alcohol immediately before use to avoid decomposition .

Advanced: How can researchers identify and quantify impurities like Michler’s ketone in 4,4'-Dimethoxy-4''-methyltrityl alcohol?

Michler’s ketone (4,4'-bis(dimethylamino)benzophenone) is a common byproduct in trityl alcohol synthesis. Analytical approaches include:

  • HPLC with UV Detection : Using a C18 column and gradient elution (acetonitrile/water) to separate impurities. Michler’s ketone elutes earlier due to higher hydrophobicity .
  • GC-MS : For volatile derivatives, trimethylsilylation enhances detection sensitivity.
  • Calibration Curves : Spiking purified standards to quantify impurity levels .

Advanced: What role does 4,4'-Dimethoxy-4''-methyltrityl alcohol play in polymer chemistry, and how is its compatibility with cross-linking agents evaluated?

In polymer synthesis, it may serve as a branching agent or initiator. Compatibility with cross-linkers (e.g., glutaraldehyde) is assessed via:

  • Gel Permeation Chromatography (GPC) : To monitor molecular weight changes during cross-linking.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles of polymer networks .

Basic: What safety precautions are essential when handling 4,4'-Dimethoxy-4''-methyltrityl alcohol in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can researchers resolve contradictory NMR data when analyzing trityl alcohol derivatives?

Contradictions may arise from dynamic rotational isomerism or solvent effects. Solutions include:

  • Variable-Temperature NMR : To observe coalescence of split peaks and confirm rotational barriers.
  • Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Advanced: What methodologies optimize the regioselective introduction of substituents in trityl alcohol derivatives?

Regioselectivity is controlled by:

  • Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to guide electrophilic substitution.
  • Protection/Deprotection Sequences : Temporarily blocking reactive sites with silyl or acetyl groups .

Advanced: How is 4,4'-Dimethoxy-4''-methyltrityl alcohol applied in developing novel photoresist materials?

Its UV-absorbing aromatic structure makes it a candidate for photoresist formulations. Testing involves:

  • Photolithography Trials : Exposing thin films to UV light and measuring resolution via SEM.
  • Solubility Studies : Balancing polar (methoxy) and nonpolar (trityl) groups for developer compatibility .

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